Talampicillinhydrochlorid

Übersicht

Beschreibung

Talampicillinhydrochlorid ist ein Beta-Lactam-Antibiotikum aus der Penicillin-Familie. Es ist ein säurestabiles Prodrug von Ampicillin, das zur oralen Verabreichung entwickelt wurde. This compound ist von der FDA nicht für die Verwendung in den Vereinigten Staaten zugelassen, wird aber in anderen Regionen zur Behandlung verschiedener bakterieller Infektionen eingesetzt .

Wissenschaftliche Forschungsanwendungen

Talampicillinhydrochlorid wird aufgrund seiner breiten antibakteriellen Wirkung in der wissenschaftlichen Forschung häufig verwendet. Es ist besonders wertvoll bei Studien, die Folgendes beinhalten:

Chemie: Untersuchung der Stabilität und Reaktivität von Beta-Lactam-Antibiotika.

Biologie: Untersuchung bakterieller Resistenzmechanismen und der Wirksamkeit von Prodrugs.

Medizin: Entwicklung neuer Formulierungen und Verabreichungsmethoden für Antibiotika.

Industrie: Produktion von Antibiotika für den klinischen Einsatz und Erforschung neuer Synthesewege für Beta-Lactam-Antibiotika

5. Wirkmechanismus

This compound wirkt durch Hemmung der Synthese der bakteriellen Zellwand. Es zielt auf Penicillin-bindende Proteine (PBPs) an der inneren Membran der bakteriellen Zellwand ab. Diese PBPs katalysieren die Vernetzung der Peptidoglycanschicht, die der bakteriellen Zellwand strukturelle Integrität verleiht. Durch die Bindung an diese Enzyme verhindert this compound die Bildung von Quervernetzungen, was zu einer geschwächten Zellwand führt, die dem osmotischen Druck nicht standhalten kann, was zu Zelllyse und Bakterientod führt .

Ähnliche Verbindungen:

Ampicillin: Die Stammverbindung von this compound, die für ähnliche antibakterielle Zwecke verwendet wird.

Pivampicillin: Ein weiteres Prodrug von Ampicillin mit ähnlichen pharmakokinetischen Eigenschaften.

Bacampicillin: Ein Prodrug von Ampicillin, das entwickelt wurde, um die orale Bioverfügbarkeit zu verbessern

Einzigartigkeit: this compound ist einzigartig in seiner Stabilität und Fähigkeit, oral verabreicht zu werden, wodurch höhere Blutspiegel von Ampicillin im Vergleich zur direkten Verabreichung von Ampicillin erreicht werden. Dies macht es zu einer wertvollen Option zur Behandlung von Infektionen, ohne dass eine intravenöse Verabreichung erforderlich ist .

Wirkmechanismus

Target of Action

Talampicillin hydrochloride is a beta-lactam antibiotic from the penicillin family . It primarily targets penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis . These proteins are involved in the final stages of assembling the bacterial cell wall, and their inhibition leads to a weakened cell wall that is unable to maintain its structure .

Mode of Action

Talampicillin hydrochloride, as a prodrug, is rapidly absorbed and hydrolyzed by tissue esterases in the intestinal wall to release ampicillin into the circulation . Ampicillin, the active metabolite of talampicillin, exerts its bactericidal action by inhibiting the cell wall mucopeptide biosynthesis . This inhibition disrupts the bacterial cell wall, leading to cell lysis and death .

Biochemical Pathways

The primary biochemical pathway affected by talampicillin hydrochloride is the bacterial cell wall synthesis pathway . By inhibiting PBPs, talampicillin hydrochloride prevents the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This disruption in the cell wall synthesis pathway leads to cell lysis and the eventual death of the bacteria .

Pharmacokinetics

It is known that talampicillin hydrochloride is an orally administered prodrug that is rapidly absorbed and hydrolyzed by tissue esterases in the intestinal wall to release ampicillin into the circulation . Further details about its absorption, distribution, metabolism, and excretion (ADME) properties are currently unavailable .

Result of Action

The molecular and cellular effects of talampicillin hydrochloride’s action primarily involve the disruption of bacterial cell wall synthesis . This disruption leads to a weakened cell wall that is unable to maintain its structure, resulting in cell lysis and the death of the bacteria .

Action Environment

The action, efficacy, and stability of talampicillin hydrochloride can be influenced by various environmental factors. For instance, the presence of tissue esterases in the intestinal wall is crucial for the hydrolysis of talampicillin hydrochloride into its active form, ampicillin .

Biochemische Analyse

Biochemical Properties

Talampicillin hydrochloride is a prodrug of ampicillin . It undergoes chemical conversion by metabolic processes to become the pharmacologically active drug, ampicillin .

Molecular Mechanism

The molecular mechanism of Talampicillin hydrochloride involves its conversion into ampicillin in the body . Ampicillin, the active form, works by binding to penicillin-binding proteins located on the inner membrane of the bacterial cell wall. This inhibits the third and last stage of bacterial cell wall synthesis, which ultimately leads to cell lysis.

Metabolic Pathways

Talampicillin hydrochloride is metabolized into ampicillin in the body

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Talampicillinhydrochlorid beinhaltet die Schutz der primären Aminogruppe von Ampicillin als Enamin mit Ethylacetoacetat. Dieser Zwischenstoff wird dann durch Reaktion mit 3-Bromphthalid verestert. Das Enamin wird mit verdünnter Salzsäure in Acetonitril sorgfältig hydrolysiert, um Talampicillin zu erzeugen .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für this compound folgen in der Regel demselben Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Talampicillinhydrochlorid unterliegt im Körper einer Hydrolyse, um Ampicillin freizusetzen, das dann seine antibakterielle Wirkung entfaltet. Die Verbindung selbst ist relativ stabil und unterliegt unter normalen Bedingungen keinen signifikanten Oxidations- oder Reduktionsreaktionen .

Häufige Reagenzien und Bedingungen:

Hydrolyse: Verdünnte Salzsäure in Acetonitril.

Veresterung: 3-Bromphthalid und Ethylacetoacetat.

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus der Hydrolyse von this compound gebildet wird, ist Ampicillin, das der aktive antibakterielle Wirkstoff ist .

Vergleich Mit ähnlichen Verbindungen

Ampicillin: The parent compound of Talampicillin Hydrochloride, used for similar antibacterial purposes.

Pivampicillin: Another prodrug of ampicillin with similar pharmacokinetic properties.

Bacampicillin: A prodrug of ampicillin designed to improve oral bioavailability

Uniqueness: Talampicillin Hydrochloride is unique in its stability and ability to be administered orally, providing higher blood levels of ampicillin compared to direct administration of ampicillin. This makes it a valuable option for treating infections without the need for intravenous administration .

Eigenschaften

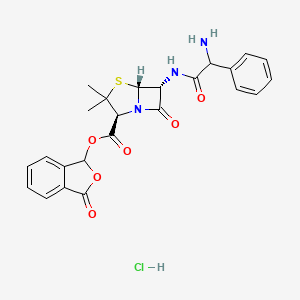

IUPAC Name |

(3-oxo-1H-2-benzofuran-1-yl) (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O6S.ClH/c1-24(2)17(22(31)33-23-14-11-7-6-10-13(14)21(30)32-23)27-19(29)16(20(27)34-24)26-18(28)15(25)12-8-4-3-5-9-12;/h3-11,15-17,20,23H,25H2,1-2H3,(H,26,28);1H/t15-,16-,17+,20-,23?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZSYTCTHYSIAO-WVFSJLEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39878-70-1 | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-, 1,3-dihydro-3-oxo-1-isobenzofuranyl ester, hydrochloride (1:1), (2S,5R,6R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39878-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Talampicillin hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039878701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talampicillin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TALAMPICILLIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C5O3X072I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Talampicillin hydrochloride, and how does it work?

A1: Talampicillin hydrochloride is a phthalidyl ester prodrug of ampicillin. [] While it possesses no intrinsic antibacterial activity, it is rapidly hydrolyzed in the body to release ampicillin. [] Ampicillin, a beta-lactam antibiotic, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [, ] This occurs through the binding of ampicillin to penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycans in the bacterial cell wall. [, ]

Q2: Does Talampicillin hydrochloride have a broader spectrum of activity than ampicillin?

A2: No, the antibacterial spectrum of Talampicillin hydrochloride is essentially the same as ampicillin. [] While Talampicillin hydrochloride itself does not have antibacterial activity, its hydrolysis to ampicillin in the body makes it effective against both Gram-positive and Gram-negative bacteria susceptible to ampicillin. [, ]

Q3: How does the absorption of Talampicillin hydrochloride compare to ampicillin?

A3: Talampicillin hydrochloride exhibits superior absorption from the gastrointestinal tract compared to ampicillin. [] Studies show that after oral administration, Talampicillin hydrochloride achieves significantly higher peak serum concentrations of ampicillin than an equivalent dose of ampicillin. [, ]

Q4: What are the implications of better absorption for Talampicillin hydrochloride?

A4: The improved absorption translates to higher bioavailability of ampicillin in the body, potentially leading to enhanced efficacy at lower doses compared to standard ampicillin formulations. [, ]

Q5: What happens to Talampicillin hydrochloride after absorption?

A5: Once absorbed, Talampicillin hydrochloride is rapidly hydrolyzed in the gut mucosa, portal blood, and liver to ampicillin and a phthalidyl ester moiety. [] The ampicillin enters the systemic circulation, while the ester moiety is metabolized and excreted in the urine as 2-hydroxymethylbenzoic acid. []

Q6: What are the clinical indications for Talampicillin hydrochloride?

A6: Talampicillin hydrochloride shares the same clinical indications as ampicillin and is used to treat various bacterial infections. [] This includes infections of the respiratory tract, urinary tract, and skin and soft tissue infections caused by susceptible bacteria. [, ]

Q7: Are there any advantages of using Talampicillin hydrochloride over ampicillin?

A7: Clinical trials suggest that Talampicillin hydrochloride, when administered at half the dose of ampicillin, demonstrates equivalent clinical and bacteriological efficacy. [] Additionally, Talampicillin hydrochloride is associated with a significantly reduced incidence of diarrhea compared to ampicillin. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.